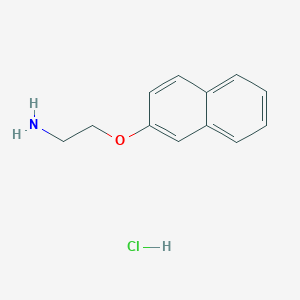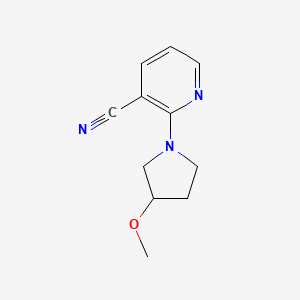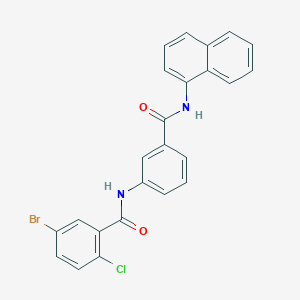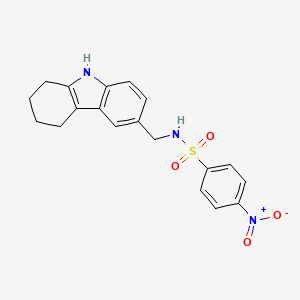
(3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2343963-77-7 . It has a molecular weight of 179.65 and is typically in the form of a powder . The IUPAC name for this compound is (3S,5R)-1,5-dimethylpyrrolidine-3-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO2.ClH/c1-5-3-6 (7 (9)10)4-8 (5)2;/h5-6H,3-4H2,1-2H3, (H,9,10);1H/t5-,6+;/m1./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 179.65 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the search results.Applications De Recherche Scientifique
Chiral Resolving Agents : The enantiomers of related pyrrolidine-carboxylic acids have been explored as novel chiral resolving agents. They have demonstrated potential in chromatographic separation of diastereomeric amides and esters, as well as in enantioselective reduction of prochiral imines (Piwowarczyk et al., 2008).
Biosynthesis of Antibiotics : In the field of antibiotic biosynthesis, studies have investigated compounds like (3S,5S)- and (3S,5R)-carbapenam carboxylic acids, which are structurally related to (3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid. These studies focus on understanding the stereochemical aspects and the role of specific enzymes in the ring stereoinversion process from L-proline (Stapon et al., 2003).
Crystallography and Polymorphism : Research into polymorphic forms of structurally related compounds, which involve complex molecular geometries and crystal structures, offers insights into the potential applications of (3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid in materials science and crystal engineering (Brito et al., 2010).
Intermolecular Hydrogen Bonding : The study of acid-amide intermolecular hydrogen bonding in compounds like 2,2-dimethylbutynoic acid with a pyridone terminus provides a foundation for understanding the chemical behavior and potential applications of (3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid in molecular recognition and self-assembly processes (Wash et al., 1997).
Metal-Organic Frameworks : Research into metal-organic frameworks involving compounds like pyridine-2,6-dicarboxylic acid, which share structural similarities with (3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid, highlight its potential application in the development of novel materials with intricate hydrogen bonding networks (Ghosh & Bharadwaj, 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(3S,5R)-1,5-dimethylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-6(7(9)10)4-8(5)2;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMSYVRZZBMKJN-IBTYICNHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN1C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Ethoxyphenyl)hydrazinylidene]propanediamide](/img/structure/B2580110.png)
![2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2580114.png)
![7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2580116.png)
![2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2580118.png)
![2-chloro-N-[(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)methyl]acetamide](/img/structure/B2580120.png)


![N-(4-methoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2580123.png)
![2-Chloro-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]propanamide](/img/structure/B2580124.png)
![tert-Butyl 5-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2580128.png)


![2-(4-Fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2580132.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2580133.png)